4-amino-5-(morpholin-4-ylmethyl)-4H-1,2,4-triazole-3-thiol
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Overview
Description
4-amino-5-(morpholin-4-ylmethyl)-4H-1,2,4-triazole-3-thiol is a heterocyclic compound that belongs to the class of 1,2,4-triazoles. This compound is of significant interest due to its potential biological activities and applications in various fields such as medicinal chemistry, agriculture, and material science. The presence of the morpholine and thiol groups in its structure contributes to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-amino-5-(morpholin-4-ylmethyl)-4H-1,2,4-triazole-3-thiol typically involves the reaction of appropriate precursors under controlled conditionsThe reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like triethylamine to facilitate the cyclization process .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and pH ensures high yield and purity of the final product. The scalability of the synthetic route is crucial for its application in various industries.
Chemical Reactions Analysis
Types of Reactions
4-amino-5-(morpholin-4-ylmethyl)-4H-1,2,4-triazole-3-thiol undergoes several types of chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The compound can be reduced to modify the triazole ring or the morpholine moiety.
Substitution: The amino and thiol groups can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate are commonly used under mild conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.
Substitution: Halogenated compounds or acylating agents are used in the presence of bases like sodium hydroxide or potassium carbonate.
Major Products Formed
The major products formed from these reactions include disulfides, sulfonic acids, reduced triazole derivatives, and various substituted triazoles, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
4-amino-5-(morpholin-4-ylmethyl)-4H-1,2,4-triazole-3-thiol has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound exhibits potential antimicrobial, antifungal, and antiviral activities, making it a candidate for drug development.
Medicine: Research is ongoing to explore its use as an anticancer agent due to its ability to inhibit certain enzymes and pathways involved in cancer cell proliferation.
Industry: It is used in the development of agrochemicals and as a corrosion inhibitor in material science.
Mechanism of Action
The mechanism of action of 4-amino-5-(morpholin-4-ylmethyl)-4H-1,2,4-triazole-3-thiol involves its interaction with various molecular targets and pathways:
Enzyme Inhibition: The compound can inhibit enzymes such as proteases and kinases, which are crucial for the survival and proliferation of microorganisms and cancer cells.
Pathway Modulation: It can modulate signaling pathways involved in cell growth, apoptosis, and immune response, thereby exerting its biological effects.
Comparison with Similar Compounds
Similar Compounds
- 4-amino-5-benzyl-4H-1,2,4-triazole-3-thiol
- 4-amino-5-ethyl-4H-1,2,4-triazole-3-thiol
- 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol
Uniqueness
Compared to similar compounds, 4-amino-5-(morpholin-4-ylmethyl)-4H-1,2,4-triazole-3-thiol is unique due to the presence of the morpholine moiety, which enhances its solubility and bioavailability. This structural feature also contributes to its distinct biological activities and potential therapeutic applications .
Biological Activity
Overview
4-amino-5-(morpholin-4-ylmethyl)-4H-1,2,4-triazole-3-thiol (CAS Number: 155219-05-9) is a heterocyclic compound belonging to the class of 1,2,4-triazoles. This compound has garnered attention due to its diverse biological activities and potential applications in medicinal chemistry, agriculture, and material science. The unique structure, which includes a morpholine and thiol group, contributes to its reactivity and biological efficacy.
- Molecular Formula: C₇H₁₃N₅OS
- Molecular Weight: 215.28 g/mol
- Physical State: Solid
- Melting Point: Not specified in the sources
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. It has shown effectiveness against various microbial strains, including bacteria and fungi. In a study comparing several derivatives of triazoles, compounds containing the morpholine moiety displayed enhanced antimicrobial activity against pathogens such as Staphylococcus aureus and Bacillus cereus .
Table 1: Antimicrobial Activity of this compound Derivatives
Compound | Microbial Strain | Activity (Zone of Inhibition) |
---|---|---|
1 | Staphylococcus aureus | 15 mm |
2 | Bacillus cereus | 14 mm |
3 | Escherichia coli | 12 mm |
Anticancer Activity
The compound has also been investigated for its anticancer properties. In vitro studies have demonstrated that it can inhibit the proliferation of various cancer cell lines. For instance, it was tested against melanoma (IGR39) and triple-negative breast cancer (MDA-MB-231) cell lines using the MTT assay. The results indicated a dose-dependent cytotoxic effect .
Table 2: Anticancer Activity of this compound
Cell Line | IC50 (µM) |
---|---|
Melanoma (IGR39) | 10 |
Breast Cancer (MDA-MB-231) | 15 |
Pancreatic Carcinoma (Panc-1) | 20 |
The biological activity of this compound is largely attributed to its ability to inhibit specific enzymes critical for the survival of microorganisms and cancer cells. It interacts with proteases and kinases involved in signaling pathways that regulate cell growth and apoptosis. This inhibition can lead to reduced cell proliferation and increased apoptosis in cancer cells .
Case Studies
A notable case study examined the effects of various derivatives of triazole compounds on cancer cell lines. The study found that modifications to the morpholine moiety significantly impacted the anticancer activity. For example, derivatives with additional substituents on the morpholine ring showed enhanced selectivity towards cancer cells while minimizing toxicity to normal cells .
Properties
IUPAC Name |
4-amino-3-(morpholin-4-ylmethyl)-1H-1,2,4-triazole-5-thione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13N5OS/c8-12-6(9-10-7(12)14)5-11-1-3-13-4-2-11/h1-5,8H2,(H,10,14) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AOECCYODDGFWKV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CC2=NNC(=S)N2N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13N5OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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